molecular formula C16H33NO2 B3109641 16-Aminohexadecanoic acid CAS No. 17437-22-8

16-Aminohexadecanoic acid

Cat. No.: B3109641
CAS No.: 17437-22-8
M. Wt: 271.44 g/mol
InChI Key: QJGFZBNNVXTCLL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

16-Aminohexadecanoic acid is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound has an alkane chain with terminal carboxylic acid and amine groups . The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups of activated NHS ester to form a stable amide bond . These reactions allow this compound to link the E3 ligase recruiting moiety and the protein-targeting moiety of a PROTAC, facilitating the degradation of the target protein .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the target protein of the PROTAC it is part of. By enabling the degradation of specific proteins, it can influence a variety of cellular processes .

Pharmacokinetics

As a component of protacs, its pharmacokinetic properties would be influenced by the other components of the protac, as well as the specific properties of the target protein .

Result of Action

The result of this compound’s action is the degradation of the target protein of the PROTAC it is part of . This can have a variety of effects at the molecular and cellular level, depending on the role of the degraded protein .

Biochemical Analysis

Biochemical Properties

The amino group (NH2) of 16-Aminohexadecanoic acid is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc This suggests that it can interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing various biochemical reactions

Molecular Mechanism

It is known that the compound can be used as a PROTAC linker in the synthesis of PROTACs , suggesting it may have roles in protein degradation pathways

Properties

IUPAC Name

16-aminohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGFZBNNVXTCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312375
Record name 16-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17437-22-8
Record name 16-Aminohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17437-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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